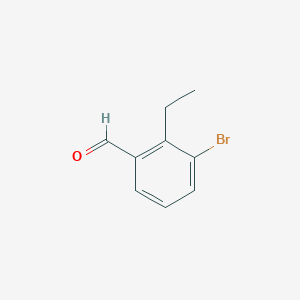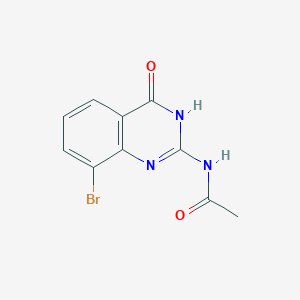
5-(2-Hydroxyphenyl)nicotinic acid
Übersicht
Beschreibung
5-(2-Hydroxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyl group attached to the phenyl ring and a carboxylic acid group attached to the pyridine ring
Wirkmechanismus
Target of Action
5-(2-Hydroxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been found to exhibit promising activity against Gram-positive bacteria . The primary targets of this compound are likely bacterial cells, particularly strains such as Staphylococcus epidermidis and Staphylococcus aureus . These bacteria are known to cause various infections in humans, and the ability of this compound to inhibit their growth suggests its potential as an antimicrobial agent .
Mode of Action
It is believed to interact with its bacterial targets, leading to their inhibition . The compound is synthesized through a series of condensation reactions with appropriate aldehydes, resulting in a series of acylhydrazones . These acylhydrazones are then subjected to a cyclization reaction, yielding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives have been found to exhibit antimicrobial activity .
Biochemical Pathways
Nicotine degradation pathways, such as the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . As a derivative of nicotinic acid, this compound may interact with these pathways, disrupting the normal functioning of bacterial cells .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of metabolic enzymes .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . The compound has been found to exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized under catalyst- and solvent-free conditions, which is considered environmentally friendly . The efficacy and stability of the compound could be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
5-(2-Hydroxyphenyl)nicotinic acid, like its parent compound nicotinic acid, is involved in the synthesis of NAD and NADP, essential coenzymes for many oxidation-reduction reactions .
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism and impacting cell signaling pathways and gene expression .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to better understand the temporal dynamics of this compound .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as nicotinic acid, which is a key component in the synthesis of NAD and NADP . It may interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely to interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)nicotinic acid typically involves the condensation of 2-hydroxybenzaldehyde with nicotinic acid hydrazide, followed by cyclization and oxidation steps. One common method includes:
Condensation Reaction: 2-hydroxybenzaldehyde reacts with nicotinic acid hydrazide in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Antimicrobial Activity: Studies have shown that derivatives of nicotinic acid exhibit antimicrobial properties against various bacterial strains.
Medicine
Drug Development: The compound’s structural similarity to nicotinic acid suggests potential use in developing drugs for treating hyperlipidemia and other metabolic disorders.
Industry
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid:
Nicotinamide: A derivative of nicotinic acid, it is used in various skincare products and supplements.
2-Hydroxybenzoic Acid:
Eigenschaften
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYNGNYJDGQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679488 | |
| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258609-83-4 | |
| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3226763.png)

![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3226787.png)

![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B3226801.png)







